molecular formula C13H17BrN2O B1399455 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316227-05-0

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B1399455
CAS RN: 1316227-05-0
M. Wt: 297.19 g/mol
InChI Key: LYTLKCLIATXTIW-UHFFFAOYSA-N
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Description

“1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C13H17BrN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromopyridinyl group attached to a piperidinyl group through a methylene bridge. The piperidinyl group is further substituted with an ethanone group .

Scientific Research Applications

Chemical Synthesis and Intermediate Formation

  • 1-(6-Bromopyridin-2-yl)ethanone and related compounds have been synthesized through various chemical reactions, including thermal decomposition and microwave-assisted synthesis. These compounds serve as intermediates in the formation of more complex chemical structures (Abarca, Ballesteros, & Blanco, 2006).

Pharmaceutical Research

  • Compounds structurally similar to 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone have been synthesized and characterized for potential pharmaceutical applications. These compounds have been evaluated for their cytotoxicity and binding interactions with proteins, indicating their relevance in drug discovery and pharmacokinetics (Govindhan et al., 2017).

Antibacterial and Antimicrobial Studies

  • Various derivatives of piperidin-1-yl ethanone, including those with structural similarities to the compound , have been investigated for their antibacterial properties. These studies contribute to the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Biological Activity Investigations

  • Research has been conducted on similar compounds to explore their immunosuppressive and immunostimulatory activities, as well as their cytotoxic effects on cancer cell lines. Such studies are crucial for the development of novel therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Synthesis and Characterization of Derivatives

  • Research into the synthesis and characterization of various derivatives that include the piperidin-1-yl ethanone structure has been conducted. These studies provide insights into the chemical properties and potential applications of these compounds (Bhasker et al., 2018).

Neuroprotective Agents Research

  • Some derivatives of 1-(piperidin-1-yl)ethanone have been investigated for their potential as neuroprotective agents, demonstrating properties such as antioxidant activity and receptor affinity, which are important for treating neurodegenerative diseases (Buemi et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. It could also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

1-[3-[(6-bromopyridin-2-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10(17)16-7-3-4-11(9-16)8-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTLKCLIATXTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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